N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea is a synthetic compound featuring a unique structure derived from pyrazole and thiourea derivatives. Its chemical architecture integrates chlorine, benzyl, and ethyl groups, making it interesting for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea typically involves the following steps:
Formation of Intermediate Pyrazoles: : Starting from pyrazole and ethyl-pyrazole derivatives through alkylation and acylation reactions.
Thiocarbamide Formation: : Reaction of the intermediate pyrazoles with thiocarbamide under controlled temperature and pressure conditions, catalyzed by suitable agents.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using high-yield routes with continuous flow processes to ensure efficient production:
Use of automated reactors for consistent temperature and pressure conditions.
Implementation of purification methods such as crystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea undergoes various types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: : Reduced by hydrogenating agents to produce amines.
Substitution: : Chlorine can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or hydrogen gas with palladium catalyst.
Substitution: : Sodium methoxide or ammonia.
Major Products: The products formed vary by reaction type:
Oxidation yields sulfoxides and sulfones.
Reduction yields amines.
Substitution yields a range of pyrazole derivatives with varied functional groups.
Scientific Research Applications
Chemistry: N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea is used as a ligand in coordination chemistry for the development of metal complexes with potential catalytic properties.
Biology: In biological research, it's explored for its activity as an enzyme inhibitor, particularly targeting kinases and proteases involved in signal transduction pathways.
Medicine: This compound exhibits potential therapeutic properties, being investigated for its anti-inflammatory, anti-cancer, and anti-microbial effects.
Industry: In materials science, it's applied in the creation of advanced materials such as organic semiconductors and photovoltaic materials due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects by:
Enzyme Inhibition: : Binds to the active site of enzymes, inhibiting their activity. It disrupts molecular targets involved in crucial biological pathways.
Pathways Involved: : Primarily affects kinase-mediated signaling pathways, altering cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]thiourea
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-propyl-1H-pyrazol-5-yl)ethyl]thiourea
N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
Uniqueness: N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea stands out due to the presence of the 4-chlorobenzyl group which enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate in medicinal chemistry.
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Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-[1-(2-ethylpyrazol-3-yl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6S/c1-3-25-17(8-9-20-25)13(2)22-18(26)23-16-10-21-24(12-16)11-14-4-6-15(19)7-5-14/h4-10,12-13H,3,11H2,1-2H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCHANQEGYHALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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